(1R)-1-(4-butylphenyl)ethanamine

Description

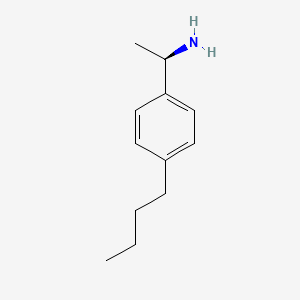

(1R)-1-(4-Butylphenyl)ethanamine is a chiral primary amine characterized by a butyl-substituted phenyl ring and an ethylamine group in the (R)-configuration.

This compound’s structural framework suggests applications in agrochemical or pharmaceutical intermediates, akin to its chlorophenyl analog, which is used in synthesizing the fungicide carpropamid . The stereochemistry and substituent effects are critical for its biological activity, as seen in σ1 receptor agonists with neurogenic effects, where substituent lipophilicity and electronic properties modulate receptor binding .

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1R)-1-(4-butylphenyl)ethanamine |

InChI |

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |

InChI Key |

RBWVBFNOIKOLSE-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Butylphenyl)ethan-1-amine typically involves a multi-step process. One common method includes the reaction of 1-(4-butylphenyl)ethanone with 2-hydroxybenzylamine in toluene at 110°C for 72 hours. This is followed by treatment with hydrogen chloride in tetrahydrofuran and water at room temperature for 24 hours, yielding the desired product with an overall yield of 47% .

Industrial Production Methods: While specific industrial production methods for (1R)-1-(4-Butylphenyl)ethan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(1R)-1-(4-Butylphenyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Physicochemical Properties

- Lipophilicity : The butyl group in this compound enhances lipophilicity compared to chloro-, fluoro-, or methoxy-substituted analogs. This property favors membrane permeability but may reduce aqueous solubility .

- Hydrogen Bonding : Methoxy and amine groups improve solubility in polar solvents, as seen in (R)-1-(4-fluoro-3-methoxyphenyl)ethanamine .

Research Findings and Implications

- Synthetic Accessibility : Chlorophenyl and fluorophenyl derivatives are more routinely synthesized due to established protocols for chiral resolution . The butyl variant may require tailored methods to address steric hindrance.

- Structure-Activity Relationships (SAR) : Trifluoromethyl groups enhance receptor affinity in neurogenic compounds, while methoxy groups balance solubility and activity . The butyl group’s bulkiness may limit metabolic clearance, extending half-life .

- Toxicity Considerations : Chlorinated analogs may pose environmental persistence concerns, whereas fluorinated derivatives are increasingly favored in medicinal chemistry for metabolic stability .

Biological Activity

(1R)-1-(4-butylphenyl)ethanamine, also known as butylphenylethanamine, is a chiral compound with potential biological significance. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a phenyl ring, which influences its biological properties and interactions. Its molecular formula is , with a molecular weight of 189.27 g/mol. The presence of the butyl group enhances lipophilicity, potentially affecting receptor binding and pharmacokinetics.

The mechanism of action of this compound primarily involves its interaction with specific biological targets, such as receptors and enzymes. The compound may act as a ligand for various receptors, including adrenergic and serotonergic receptors, leading to alterations in neurotransmitter release and activity.

Interaction with Receptors

Research indicates that the compound exhibits affinity for:

- Adrenergic Receptors : Influencing cardiovascular responses.

- Serotonin Receptors : Potentially affecting mood and anxiety levels.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

- Neuropharmacology : Investigated for its effects on neurotransmitter systems.

- Antidepressant Properties : Some studies suggest it may have mood-enhancing effects similar to traditional antidepressants.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties.

Data Table: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that the compound significantly increased serotonin levels in rodent models. This suggests a potential mechanism for mood enhancement and anxiety reduction. The study employed behavioral assays to assess the impact on anxiety-related behaviors.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures. These findings indicate its potential utility in treating inflammatory conditions.

Comparison with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (1R)-1-(4-methylphenyl)ethanamine | Methyl group instead | Less lipophilic than butyl derivative |

| (1R)-1-(4-propylphenyl)ethanamine | Propyl group instead | Intermediate lipophilicity compared to butyl |

| (1R)-1-(4-tert-butylphenyl)ethanamine | Tert-butyl group | Increased steric hindrance affecting binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.